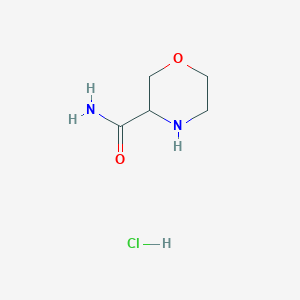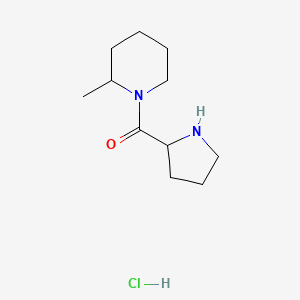
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
説明
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPPP hydrochloride, is a synthetic drug of the phenylpiperidine class. It is a psychoactive substance that has been used as a recreational drug, and is also used in scientific research as a tool to study the effects of drugs on the brain. MPPP hydrochloride has a long history of use in the laboratory, and has been studied extensively over the past few decades.
科学的研究の応用
Inhibition of Blood Platelet Aggregation
(2-Piperidine)- and (2-pyrrolidine)ethanones, similar in structure to the compound , have been investigated for their potential to inhibit ADP-induced aggregation of blood platelets. The studies involved in vitro evaluations on human blood platelets and ex vivo in guinea pigs, revealing significant effects on platelet aggregation. However, subacute toxicity evaluations in dogs and guinea pigs indicated an unfavorable therapeutic ratio for these compounds (Grisar et al., 1976).
Synthesis Processes
Research focused on the synthesis of similar compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlights the importance of these chemical structures in scientific research. The synthesis processes often involve the use of readily available starting materials and aim for efficient overall yields, which is critical for the practical application of these compounds in various fields (Zheng Rui, 2010).
Interaction with CB1 Cannabinoid Receptor
Compounds structurally related to (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride have been studied for their molecular interaction with the CB1 cannabinoid receptor. These studies are crucial for understanding the pharmacological implications of these compounds and their potential therapeutic uses (Shim et al., 2002).
Molecular Aggregation Studies
Investigations into the molecular aggregation of compounds like piperidine and N-methylpiperidine hydrates have significant implications for understanding the chemical properties and interactions of these substances. These studies are essential for the development of new chemical entities and for the improvement of existing compounds (Marczak et al., 2017).
Safety And Hazards
The safety data sheet for “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that the compound may pose certain hazards and should be handled with care.
将来の方向性
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHSKNNNKFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)
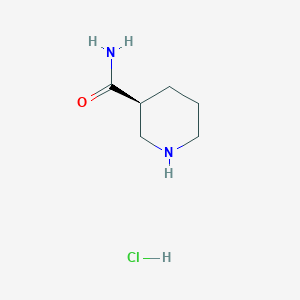
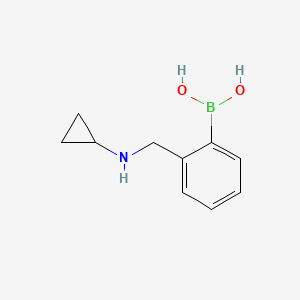


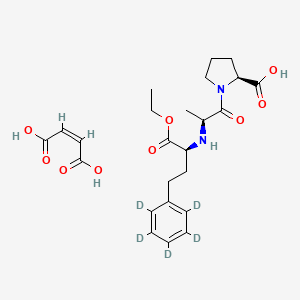
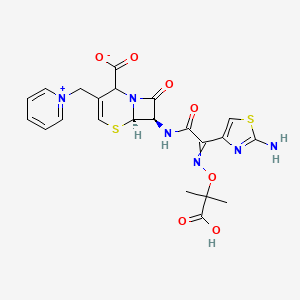

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
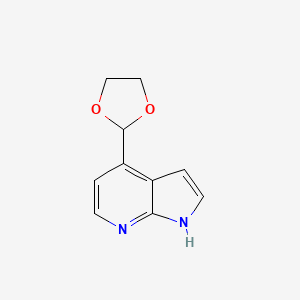

![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)

